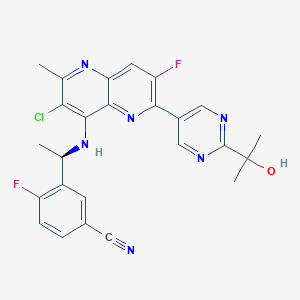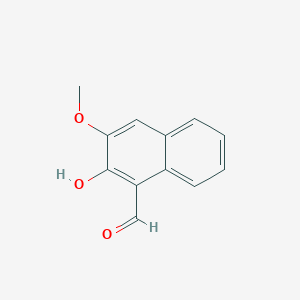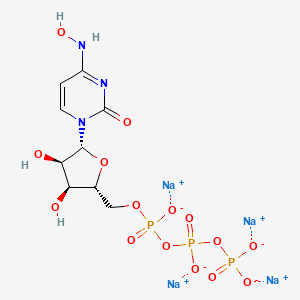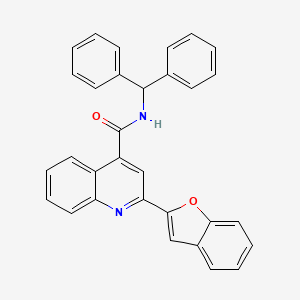
TNF-alpha-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tumor necrosis factor alpha inhibitor 2 is a potent and orally active inhibitor of tumor necrosis factor alpha, a cytokine involved in systemic inflammation and immune system regulation. Tumor necrosis factor alpha inhibitor 2 distorts the tumor necrosis factor alpha trimer upon binding, leading to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tumor necrosis factor alpha inhibitor 2 involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of tumor necrosis factor alpha inhibitor 2 likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Tumor necrosis factor alpha inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of tumor necrosis factor alpha inhibitor 2 .
Applications De Recherche Scientifique
Tumor necrosis factor alpha inhibitor 2 has a wide range of scientific research applications, including:
Mécanisme D'action
Tumor necrosis factor alpha inhibitor 2 exerts its effects by binding to the tumor necrosis factor alpha trimer, causing a distortion that leads to aberrant signaling when the trimer binds to tumor necrosis factor receptor type 1. This interaction disrupts the normal signaling pathways mediated by tumor necrosis factor alpha, resulting in the inhibition of pro-inflammatory cytokine production and other downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tumor necrosis factor alpha inhibitor 2 include:
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and neutralizes its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha and inhibits its function.
Uniqueness
Tumor necrosis factor alpha inhibitor 2 is unique in its ability to distort the tumor necrosis factor alpha trimer, leading to aberrant signaling. This mechanism of action differentiates it from other tumor necrosis factor alpha inhibitors that primarily function by neutralizing the cytokine or blocking its receptors .
Propriétés
Formule moléculaire |
C25H21ClF2N6O |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
3-[(1R)-1-[[3-chloro-7-fluoro-6-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-2-methyl-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C25H21ClF2N6O/c1-12(16-7-14(9-29)5-6-17(16)27)33-23-20(26)13(2)32-19-8-18(28)21(34-22(19)23)15-10-30-24(31-11-15)25(3,4)35/h5-8,10-12,35H,1-4H3,(H,32,33)/t12-/m1/s1 |
Clé InChI |
UDLNDXDUOBMZIQ-GFCCVEGCSA-N |
SMILES isomérique |
CC1=NC2=CC(=C(N=C2C(=C1Cl)N[C@H](C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
SMILES canonique |
CC1=NC2=CC(=C(N=C2C(=C1Cl)NC(C)C3=C(C=CC(=C3)C#N)F)C4=CN=C(N=C4)C(C)(C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)



![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)




![5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
![(8R,13R)-12,13-dimethyl-9-[[(2R)-oxolan-2-yl]methyl]-9-azatricyclo[6.4.1.01,6]trideca-3,5-dien-3-ol](/img/structure/B11929727.png)
